molecular formula C9H12O B2418246 Tricyclo[4.2.1.0,2,5]nonan-3-one CAS No. 71357-63-6

Tricyclo[4.2.1.0,2,5]nonan-3-one

Cat. No.: B2418246
CAS No.: 71357-63-6
M. Wt: 136.194
InChI Key: ALLCQFOCFFLGDR-UHFFFAOYSA-N
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Description

Tricyclo[4210,2,5]nonan-3-one is a unique organic compound characterized by its tricyclic structure This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties The molecular formula of Tricyclo[421

Preparation Methods

The synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the desired tricyclic structure. For instance, a known method involves the cyclization of a diene with a suitable dienophile in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Tricyclo[4.2.1.0,2,5]nonan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Tricyclo[4.2.1.0,2,5]nonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[4.2.1.0,2,5]nonan-3-one exerts its effects is largely dependent on its interaction with other molecules. Its rigid structure allows it to fit into specific molecular targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tricyclo[4.2.1.0,2,5]nonan-3-one can be compared with other tricyclic compounds such as:

Properties

IUPAC Name

tricyclo[4.2.1.02,5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLCQFOCFFLGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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